3-Fluoro-5-isobutoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isobutoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Fluoro-5-isobutoxybenzoic acid
Reduction: 3-Fluoro-5-isobutoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-isobutoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isobutoxybenzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the isobutoxy group can influence its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-isopropoxybenzaldehyde
- 3-Fluoro-5-methoxybenzaldehyde
- 3-Fluoro-5-ethoxybenzaldehyde .
Uniqueness
3-Fluoro-5-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
IMLYCSNVOKBLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.